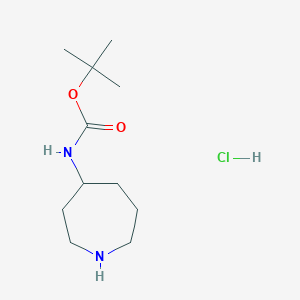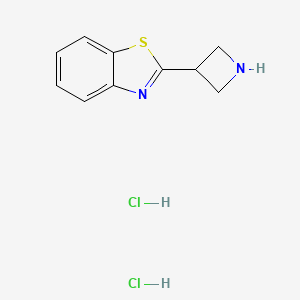
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for a related compound, “2-(azetidin-3-yl)pyrimidine dihydrochloride”, is1S/C7H9N3.2ClH/c1-2-9-7(10-3-1)6-4-8-5-6;;/h1-3,6,8H,4-5H2;2*1H . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure. For example, a related compound, “2-(azetidin-3-yl)pyrimidine dihydrochloride”, has a molecular weight of 208.09 .Aplicaciones Científicas De Investigación
Synthesis and Pharmaceutical Applications
2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride and its derivatives have been explored in various synthetic and pharmacological contexts. The synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones derivatives, has been facilitated using microwave-assisted methods. These compounds exhibit notable antibacterial and antifungal activities against a range of pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Mistry & Desai, 2006). Similarly, a series of 1-benzothiazol-2-yl-3-chloro-4-substituted-azetidin-2-ones demonstrated anti-inflammatory activity in vivo, suggesting potential therapeutic applications (Khedekar et al., 2003).
Antimicrobial Properties
Novel thiazolidin-4-ones and azetidin-2-ones derivatives, synthesized from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives, have shown moderate to good antimicrobial efficacy against various bacterial and fungal strains. Azetidin-2-ones derivatives, in particular, were more active compared to thiazolidin-4-ones derivatives, indicating the significance of the azetidin-3-yl moiety in enhancing antimicrobial activity (Gilani et al., 2016).
Antitubercular and Anti-inflammatory Activities
Benzothiazole-containing azetidinone derivatives have been designed and synthesized with the aim of evaluating their antitubercular activity. These compounds exhibited varying degrees of inhibition against Mycobacterium tuberculosis, with some showing significant antitubercular activity, thereby presenting a promising avenue for the development of new antitubercular agents (Sarkar, 2019).
Anticonvulsant and GABA AT Inhibition
Newer benzothiazole derivatives incorporating thiazolidin-4-one and azetidin-2-one moieties have been synthesized and evaluated for their anticonvulsant activities. Some compounds displayed promising anticonvulsant activities without neurotoxicity, with select derivatives also showing in vitro GABA AT inhibition, highlighting their potential as new anticonvulsant agents (Gilani et al., 2019).
Safety and Hazards
The safety and hazards of a compound can be determined by its MSDS (Material Safety Data Sheet). For a related compound, “2-(azetidin-3-yl)pyrimidine dihydrochloride”, the hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-(azetidin-3-yl)-1,3-benzothiazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.2ClH/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7;;/h1-4,7,11H,5-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLIPYJNKVTCGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC3=CC=CC=C3S2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1378023.png)
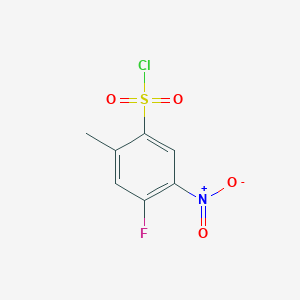
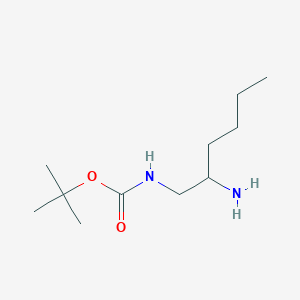

![Benzyl N-[2-(4-fluorophenyl)propan-2-YL]carbamate](/img/structure/B1378028.png)
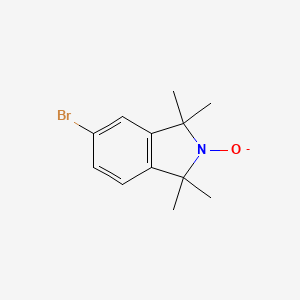



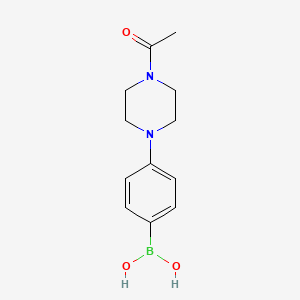
![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)
![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)

